molecular formula C5H3ClFNO B1403627 6-Chloro-3-fluoropyridin-2-OL CAS No. 1369769-03-8

6-Chloro-3-fluoropyridin-2-OL

Cat. No. B1403627
M. Wt: 147.53 g/mol
InChI Key: OVBUBBZWODRDRD-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoropyridin-2-OL (6-CFP) is an organic compound belonging to the class of pyridinols. It is a colorless, water-soluble solid with a molecular formula of C5H4ClFO. 6-CFP is a versatile molecule with many potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. It has been used in a variety of research studies to investigate its properties and to develop new methods for its synthesis.

Scientific Research Applications

Fluorine-18 Labelling in Medical Imaging

6-Chloro-3-fluoropyridin-2-OL and similar compounds are utilized in the medical imaging technique of Positron Emission Tomography (PET). Particularly, the fluorine-18 labelling of fluoropyridines, which includes 6-chloro-3-fluoropyridin-2-OL, is significant due to its potential stability and utility in vivo, overcoming limitations associated with other positions of fluorine on the pyridine ring (Carroll et al., 2007).

Synthesis and Chemical Transformation

The compound has been studied for its synthesis and transformation potential. Starting from different precursors, such as 3,5-dichloro-2,4,6-trifluoropyridine, it can be transformed into various other compounds, demonstrating its flexibility and utility in chemical synthesis (Mi Zhi-yuan, 2010).

Radiopharmaceutical Research

It serves as a precursor in the synthesis of novel radioligands. For instance, compounds derived from 6-chloro-3-fluoropyridin-2-OL have been used to develop radioligands for studying extrathalamic nicotinic acetylcholine receptors using PET (Zhang & Horti, 2004).

Antibacterial Agent Synthesis

Studies have shown its involvement in the synthesis of antibacterial agents. The compound acts as a building block in the creation of various naphthyridine derivatives with potential antibacterial properties (Matsumoto et al., 1984).

Structural and Isomerization Studies

Research has also focused on the compound's role in creating structural manifolds and studying isomerization reactions. These studies provide insights into the flexibility and reactivity of halopyridines, which are crucial for developing new pharmaceuticals and materials (Schlosser & Bobbio, 2002).

Conformational and Tautomeric Studies

The compound has been a subject in the study of conformational landscapes and tautomeric equilibria, which are fundamental in understanding the behavior of molecules under different conditions. This research is essential in the field of molecular spectroscopy and quantum chemistry (Calabrese, 2015).

properties

IUPAC Name

6-chloro-3-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBUBBZWODRDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-fluoropyridin-2-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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